molecular formula C20H22N8O B3612445 1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

Cat. No.: B3612445
M. Wt: 390.4 g/mol
InChI Key: UVCFKRNNJVJRBF-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, a 1,3,5-triazine ring, and diphenylamine. Pyrrolidine is a five-membered ring with one nitrogen atom . 1,3,5-Triazine is a six-membered ring with three nitrogen atoms . Diphenylamine is a derivative of aniline, consisting of an amine bound to two phenyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via various organic reactions. For example, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Diphenylamine can be manufactured by the thermal deamination of aniline over oxide catalysts .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrrolidine and its derivatives can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the pyrrolidine ring could influence the compound’s solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, diphenylamine is known to be toxic and could pose hazards if ingested, inhaled, or contacted with skin .

Future Directions

Compounds with structures similar to this one could have potential applications in various fields, such as pharmaceuticals, materials science, and organic synthesis . Future research could explore these possibilities further.

Properties

IUPAC Name

1-amino-1-[4-(N-phenylanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O/c21-17(29)28(22)20-24-18(26-13-7-8-14-26)23-19(25-20)27(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14,22H2,(H2,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCFKRNNJVJRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)N(C(=O)N)N)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
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1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
Reactant of Route 3
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1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
Reactant of Route 4
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1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
Reactant of Route 5
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[4-(DIPHENYLAMINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

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